methyl 3-[4-amino-5-(piperidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate
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Description
Methyl 3-[4-amino-5-(piperidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.10243389 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-[4-amino-5-(piperidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate (CAS# 1021252-89-0) is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.
The molecular formula of this compound is C18H21N3O3S2, with a molecular weight of 391.5 g/mol. Its structural components suggest a complex interaction profile with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H21N3O3S2 |
Molecular Weight | 391.5 g/mol |
CAS Number | 1021252-89-0 |
The biological activity of thiazole derivatives often stems from their ability to interact with various biological macromolecules. The presence of the thiazole ring in this compound suggests potential mechanisms involving:
- Enzyme Inhibition : Thiazole compounds have been shown to inhibit enzymes such as carbonic anhydrase and protein tyrosine phosphatases, which are critical in cancer and metabolic disorders .
- DNA Intercalation : Some thiazole derivatives act as groove binders or intercalators in DNA, influencing gene expression and potentially leading to cytotoxic effects in cancer cells .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Thiazole derivatives are recognized for their anticancer properties. Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines:
Antimicrobial Activity
The compound's thiazole moiety may contribute to antimicrobial effects. Similar compounds have shown efficacy against bacterial and fungal strains:
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives:
- Anticancer Studies : A study demonstrated that a related thiazole compound exhibited significant cytotoxicity against multiple myeloma cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation reported that thiazole derivatives showed promising antifungal activity against drug-resistant strains of Candida species, indicating their potential as alternative treatments .
Properties
IUPAC Name |
methyl 3-[4-amino-5-(piperidine-1-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-11-6-7-12(17(23)24-2)10-13(11)21-15(19)14(26-18(21)25)16(22)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZVXISWCLPIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)N3CCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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